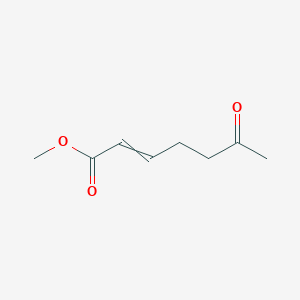
Methyl 6-oxohept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-oxohept-2-enoate is an organic compound with the molecular formula C8H12O3 It is an ester derivative characterized by a hept-2-enoate backbone with a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-oxohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as methyl acetoacetate, reacts with an alkyl halide under basic conditions to yield the desired ester . Another method involves the use of enol p-tosylate derived from methyl acetoacetate, which undergoes cross-coupling reactions to form the ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Methyl 6-oxohept-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 6-oxohept-2-enoate involves its reactivity as an ester and a ketone. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the keto group can participate in various redox reactions. These reactions are facilitated by enzymes or chemical catalysts that target the ester or keto functionalities.
Comparison with Similar Compounds
Ethyl 2-methyl-3-oxohept-6-enoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-oxohept-6-enoate: Lacks the double bond at the second position.
Uniqueness: Methyl 6-oxohept-2-enoate is unique due to its specific placement of the keto group and the double bond, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in selective synthetic applications where these functional groups are required.
Properties
CAS No. |
73923-21-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 6-oxohept-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
PXPNWJGBSDMRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



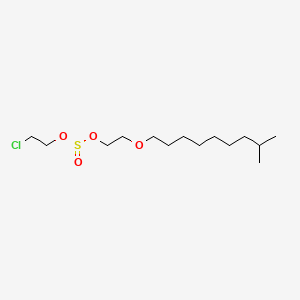
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
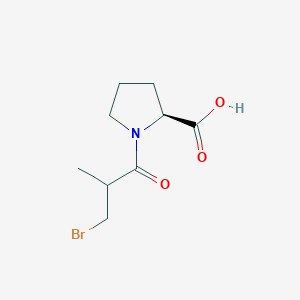



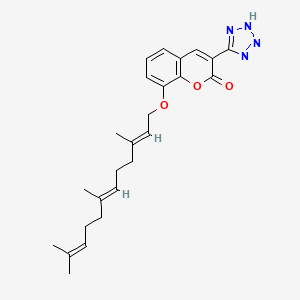

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
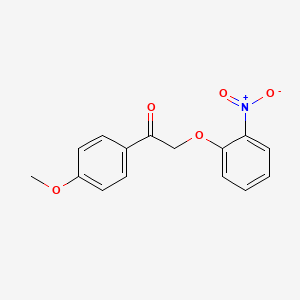
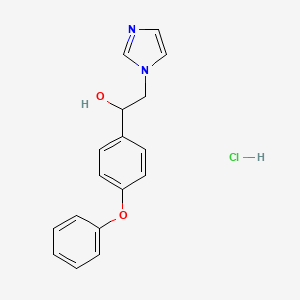
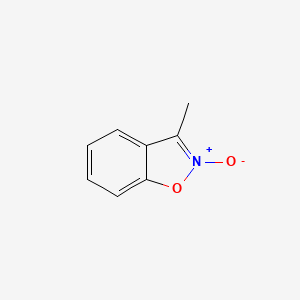
methanone](/img/structure/B14437166.png)
